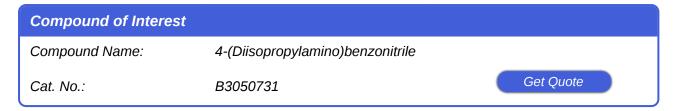


Application of 4-(Diisopropylamino)benzonitrile in Fluorescence Lifetime Imaging Microscopy (FLIM)

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For Researchers, Scientists, and Drug Development Professionals

Application Notes Introduction to 4-(diisopropylamino)benzonitrile (DIABN) as a Fluorescent Probe

4-(diisopropylamino)benzonitrile (DIABN) is a fluorescent molecule that belongs to the class of compounds known as "molecular rotors." These molecules are characterized by their sensitivity to the viscosity of their local environment. DIABN exhibits a phenomenon known as dual fluorescence, arising from two distinct excited states: a locally excited (LE) state and an intramolecular charge transfer (ICT) state.[1][2][3] The transition to the ICT state involves a twisting of the diisopropylamino group relative to the benzonitrile moiety.[4] This intramolecular rotation is sensitive to the viscosity of the surrounding medium; in a more viscous environment, the rotation is hindered, leading to an increase in the fluorescence lifetime of the ICT state.[5] This property makes DIABN a powerful tool for probing microviscosity in biological systems.

Fluorescence Lifetime Imaging Microscopy (FLIM) is a technique that measures the decay rate of fluorescence at each pixel of an image.[6][7] Unlike intensity-based methods, FLIM is generally independent of probe concentration, making it a robust method for quantitative measurements in complex environments like living cells.[1][8] By combining DIABN with FLIM,



researchers can create high-resolution maps of intracellular viscosity, providing insights into various cellular processes and the effects of therapeutic agents.

Principle of Viscosity Sensing with DIABN in FLIM

The application of DIABN in FLIM for viscosity sensing is based on the Förster-Hoffmann equation, which describes the relationship between the fluorescence quantum yield (and thus lifetime) of a molecular rotor and the viscosity of its environment. A logarithmic plot of the fluorescence lifetime versus the logarithm of the viscosity typically yields a linear relationship.

[8] This allows for the creation of a calibration curve to convert measured fluorescence lifetimes into absolute viscosity values.

In the case of DIABN, the fluorescence decay is often best described by a bi-exponential model, corresponding to the LE and ICT states.[3][9] The longer lifetime component, associated with the ICT state, is particularly sensitive to viscosity changes. By analyzing the fluorescence decay pixel-by-pixel, a quantitative map of microviscosity can be generated.

Applications in Drug Development

The viscosity of the cellular microenvironment plays a critical role in regulating diffusion-limited processes, protein-protein interactions, and the efficacy of drug delivery.[10][11] Alterations in cellular viscosity have been linked to various disease states, including cancer and neurodegenerative disorders.[12] Consequently, the ability to measure intracellular viscosity provides a valuable readout for assessing disease progression and the cellular response to therapeutic interventions.

DIABN-based FLIM can be employed in drug development to:

- Screen for compounds that modulate cellular viscosity: Changes in viscosity can be an indicator of drug efficacy or toxicity.
- Study the mechanism of action of drugs: By observing how a drug alters the viscosity of specific cellular compartments, researchers can gain insights into its molecular targets and downstream effects.
- Investigate drug-membrane interactions: The viscosity of cellular membranes is crucial for their function, and many drugs exert their effects by interacting with membranes.[13]



Quantitative Data

The following table summarizes the photophysical properties of 4-

(diisopropylamino)benzonitrile (DIABN) relevant to its application in FLIM. Please note that specific fluorescence lifetime values are highly dependent on the solvent and temperature. The provided data should be considered as a reference, and a calibration curve should be generated for each specific experimental setup.

Property	Value	Reference(s)
Molecular Weight	202.30 g/mol	
Absorption Maximum (in n-hexane)	~280 nm	
Emission Maximum (LE state)	Varies with solvent polarity	[1][2]
Emission Maximum (ICT state)	Varies with solvent polarity and viscosity	[1][2]
Fluorescence Lifetime	Highly dependent on viscosity; can range from picoseconds in low-viscosity solvents to several nanoseconds in highly viscous media.	[8]

Table 1: Photophysical Properties of **4-(diisopropylamino)benzonitrile** (DIABN)

Experimental Protocols Protocol 1: Preparation of DIABN Stock Solution

- Weighing: Accurately weigh out a small amount of DIABN powder (e.g., 1 mg).
- Dissolving: Dissolve the DIABN in a high-purity solvent such as dimethyl sulfoxide (DMSO)
 or ethanol to create a stock solution. A typical concentration for a stock solution is 1-10 mM.
- Storage: Store the stock solution at -20°C, protected from light.



Protocol 2: Calibration of DIABN Fluorescence Lifetime against Viscosity

- Prepare Viscosity Standards: Create a series of solutions with known viscosities using mixtures of glycerol and water or methanol and glycerol.[8]
- Add DIABN: Add a small aliquot of the DIABN stock solution to each viscosity standard to a final concentration of approximately 1-10 μ M.
- Measure Fluorescence Lifetime: Using a time-resolved fluorometer or a FLIM microscope, measure the fluorescence lifetime of DIABN in each standard.
- Data Analysis: Fit the fluorescence decay curves to a bi-exponential model to extract the lifetime of the long-lived component (τ₂) corresponding to the ICT state.
- Generate Calibration Curve: Plot the logarithm of τ_2 against the logarithm of the viscosity for each standard. Perform a linear regression to obtain the calibration equation.[8]

Protocol 3: Staining Live Cells with DIABN for FLIM Imaging

- Cell Culture: Plate cells on a glass-bottom dish suitable for microscopy and culture them under standard conditions until they reach the desired confluency.
- Prepare Staining Solution: Dilute the DIABN stock solution in a serum-free cell culture medium to a final concentration of 1-10 μM.
- Cell Staining: Remove the culture medium from the cells and wash them once with prewarmed phosphate-buffered saline (PBS). Add the DIABN staining solution to the cells.
- Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
- Washing: Remove the staining solution and wash the cells two to three times with prewarmed PBS or complete culture medium to remove any unbound probe.
- Imaging: Add fresh, pre-warmed culture medium to the cells. The cells are now ready for FLIM imaging.

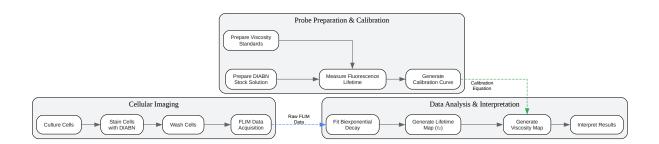


Protocol 4: FLIM Data Acquisition and Analysis

- Microscope Setup:
 - Use a multiphoton microscope equipped with a femtosecond pulsed laser and timecorrelated single photon counting (TCSPC) electronics.
 - Excitation: While the one-photon absorption maximum is around 280 nm, for two-photon excitation in a biological context, a wavelength in the range of 740-800 nm is a suitable starting point, which should be optimized for the specific setup.
 - Emission: Collect the fluorescence emission through a bandpass filter appropriate for the ICT emission of DIABN (e.g., 450-550 nm, this should be optimized based on the emission spectrum in the cellular environment).
- Image Acquisition: Acquire FLIM images with a sufficient number of photons per pixel to ensure accurate lifetime fitting (typically >1000 photons in the brightest pixels).
- Data Analysis:
 - Import the FLIM data into a suitable analysis software (e.g., SPCImage, TRI2).
 - Fit the fluorescence decay curve for each pixel to a bi-exponential decay model: I(t) = A1exp(-t/T1) + A2exp(-t/T2) + C.[13]
 - \circ Generate a lifetime image based on the long lifetime component (τ_2).
 - \circ Apply the previously generated calibration curve to convert the τ_2 lifetime image into a quantitative viscosity map.

Visualizations

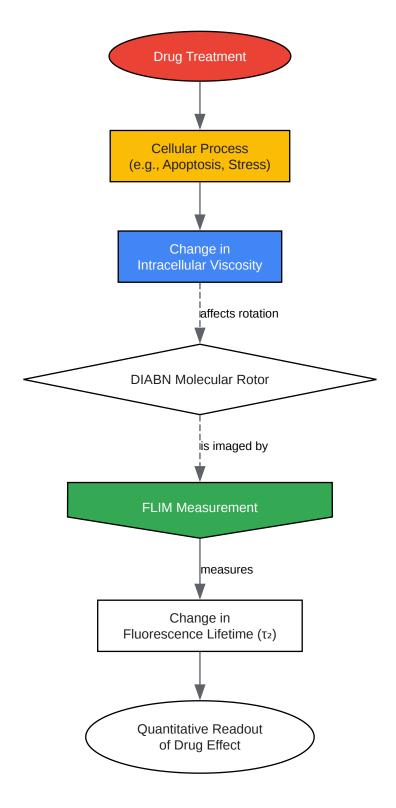




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Figure 1: Experimental workflow for viscosity imaging.





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Figure 2: Logic diagram of drug effect assessment.



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